(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
CAS No.: 851865-56-0
Cat. No.: VC7733251
Molecular Formula: C18H17FN2OS
Molecular Weight: 328.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851865-56-0 |
|---|---|
| Molecular Formula | C18H17FN2OS |
| Molecular Weight | 328.41 |
| IUPAC Name | [2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C18H17FN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3 |
| Standard InChI Key | WIKKBDKOHCYKGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Introduction
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic molecule featuring a dihydroimidazole ring, a thioether linkage, and a p-tolyl group attached to a methanone functional group. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with various biological targets.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include:
-
Step 1: Formation of the imidazole ring.
-
Step 2: Introduction of the thioether group.
-
Step 3: Attachment of the p-tolyl methanone moiety.
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve high yields and purity.
Potential Biological Activities
Compounds with similar structures have shown potential in medicinal chemistry due to their diverse biological activities:
-
Antimicrobial Properties: The presence of the thioether group may confer antimicrobial activity.
-
Anticancer Properties: Imidazole derivatives are known for their anticancer potential.
-
Enzyme Modulation: These compounds can interact with enzymes or receptors, influencing various biochemical pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume